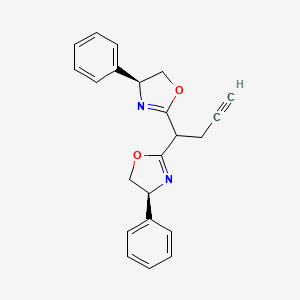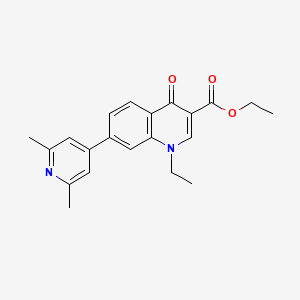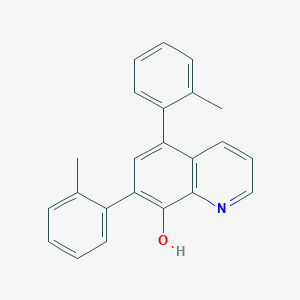
5,7-Bis(2-methylphenyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Di-o-tolylquinolin-8-ol: is a quinoline derivative with the molecular formula C23H19NO. This compound is characterized by the presence of two o-tolyl groups at the 5 and 7 positions of the quinoline ring, and a hydroxyl group at the 8 position. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Di-o-tolylquinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with o-tolyl derivatives under specific conditions. One common method includes the use of Friedländer synthesis, where an o-tolyl aldehyde reacts with 8-hydroxyquinoline in the presence of a base and a catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to make the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Di-o-tolylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8 position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5,7-Di-o-tolylquinolin-8-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5,7-Di-o-tolylquinolin-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8 position plays a crucial role in its biological activity by forming hydrogen bonds with target molecules. This compound can inhibit enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
5,7-Dichloroquinolin-8-ol: Known for its antimicrobial properties.
5,7-Diiodoquinolin-8-ol: Used in antiseptics and disinfectants.
5,7-Dibromoquinolin-8-ol: Exhibits significant biological activity
Comparison: 5,7-Di-o-tolylquinolin-8-ol is unique due to the presence of o-tolyl groups, which enhance its lipophilicity and potentially its biological activity. Compared to its halogenated counterparts, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Eigenschaften
CAS-Nummer |
648896-55-3 |
|---|---|
Molekularformel |
C23H19NO |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
5,7-bis(2-methylphenyl)quinolin-8-ol |
InChI |
InChI=1S/C23H19NO/c1-15-8-3-5-10-17(15)20-14-21(18-11-6-4-9-16(18)2)23(25)22-19(20)12-7-13-24-22/h3-14,25H,1-2H3 |
InChI-Schlüssel |
SYABJUZBKFXKFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)O)C4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
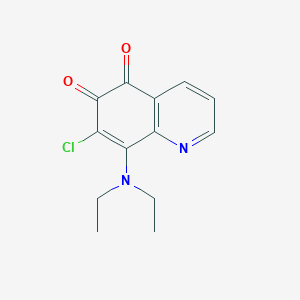
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
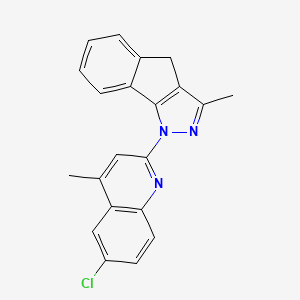
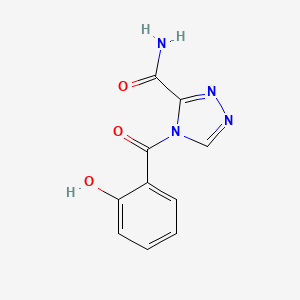
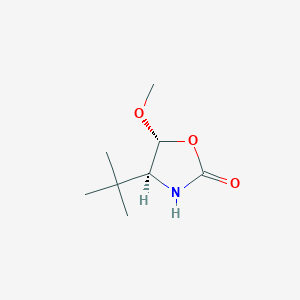

![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)
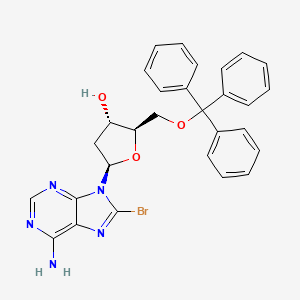

![4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide](/img/structure/B12894054.png)
